molecular formula C15H24N4O3 B2622076 Tert-butyl 4-(6-ethoxypyrimidin-4-yl)piperazine-1-carboxylate CAS No. 1353965-84-0

Tert-butyl 4-(6-ethoxypyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B2622076
CAS No.: 1353965-84-0
M. Wt: 308.382
InChI Key: CVCMJTATNXOZAE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-ethoxypyrimidin-4-yl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl group, a piperazine ring, and a pyrimidine moiety, making it a versatile building block in organic synthesis and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(6-ethoxypyrimidin-4-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 6-ethoxypyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at an elevated temperature, typically around 80-100°C, for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(6-ethoxypyrimidin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy group on the pyrimidine ring is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or THF under inert atmosphere.

    Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar solvents like DMF or DMSO at moderate temperatures.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(6-ethoxypyrimidin-4-yl)piperazine-1-carboxylate serves as a valuable intermediate in the synthesis of complex organic molecules. It is used in the development of new synthetic methodologies and the preparation of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and antiviral properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine: In medicinal chemistry, this compound is explored as a lead compound for drug development. Its structural features make it a promising candidate for designing new drugs with improved efficacy and safety profiles.

Industry: In the pharmaceutical industry, this compound is used in the production of active pharmaceutical ingredients (APIs) and as a key intermediate in the synthesis of various therapeutic agents.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-ethoxypyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Comparison: Compared to similar compounds, tert-butyl 4-(6-ethoxypyrimidin-4-yl)piperazine-1-carboxylate exhibits unique structural features that influence its reactivity and biological activity. The presence of the ethoxypyrimidine moiety distinguishes it from other piperazine derivatives, potentially leading to different pharmacological profiles and applications. Its unique combination of functional groups makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl 4-(6-ethoxypyrimidin-4-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-5-21-13-10-12(16-11-17-13)18-6-8-19(9-7-18)14(20)22-15(2,3)4/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCMJTATNXOZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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